molecular formula C10H9NO5 B14854182 [2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid

[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid

Cat. No.: B14854182
M. Wt: 223.18 g/mol
InChI Key: BFAXSGZLBXPDHQ-UHFFFAOYSA-N
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Description

[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid: is an organic compound with a complex structure that includes a pyridine ring substituted with formyl and methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method includes the formylation of a pyridine derivative followed by esterification and subsequent acetic acid substitution. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Conversion to [2-Formyl-6-(carboxyl)pyridin-4-YL]acetic acid.

    Reduction: Formation of [2-Hydroxymethyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may also serve as potential inhibitors or activators of specific biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may be investigated for their ability to modulate biological pathways involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid involves its interaction with specific molecular targets. The formyl and methoxycarbonyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-4-acetic acid: Similar structure but lacks the formyl and methoxycarbonyl groups.

    [2-Formyl-pyridin-3-yl]-carbamic acid tert-butyl ester: Contains a formyl group but differs in the ester functionality.

Uniqueness

[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid is unique due to its combination of formyl and methoxycarbonyl groups on the pyridine ring. This unique structure allows for specific reactivity and interactions that are not observed in similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-(2-formyl-6-methoxycarbonylpyridin-4-yl)acetic acid

InChI

InChI=1S/C10H9NO5/c1-16-10(15)8-3-6(4-9(13)14)2-7(5-12)11-8/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

BFAXSGZLBXPDHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C=O)CC(=O)O

Origin of Product

United States

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